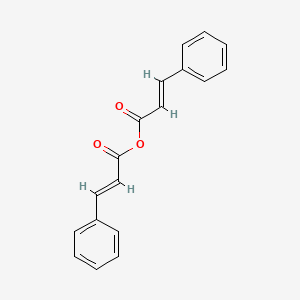
Cinnamic anhydride
Übersicht
Beschreibung
Cinnamic anhydride is a chemical compound with the molecular formula C18H14O3 . It has an average mass of 278.302 Da and a monoisotopic mass of 278.094299 Da . It is also known by other names such as (2E)-3-Phenylacrylic anhydride .
Synthesis Analysis
Cinnamic acids can be prepared from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent . This process involves a new direct synthesis method that uses aromatic aldehydes and aliphatic carboxylic acids . The reaction takes place at reflux (180-190°C) for 8-12 hours .Molecular Structure Analysis
The molecular structure of cinnamic anhydride consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .Wissenschaftliche Forschungsanwendungen
Inhibition of Acetylcholinesterase
Cinnamic anhydrides, specifically substituted derivatives, have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE). Research by Gießel et al. (2019) demonstrated that several synthesized derivatives were effective mixed-type inhibitors for AChE, with notable compounds showing significant inhibition constants. These findings suggest potential applications of cinnamic anhydrides in contexts where AChE inhibition is desirable, such as in the treatment of diseases like Alzheimer's (Gießel et al., 2019).
Epoxy Resin Synthesis
A study by Xin et al. (2014) explored the use of cinnamic acid in the synthesis of green epoxy resins. The research involved converting cinnamic acid to a diacid via the Friedel–Crafts reaction, followed by a series of chemical transformations. The synthesized Cin-epoxy displayed good dynamic mechanical properties and thermal stability, indicating the utility of cinnamic anhydrides in the development of environmentally friendly epoxy resins (Xin et al., 2014).
Kinetic Studies in Catalysis
Research by Lin and Connors (1981) investigated the kinetics of hydrolysis of trans-cinnamic anhydride and its reactions with hydroxy compounds, in the presence of various catalysts. This study provides valuable insights into the behavior of cinnamic anhydrides in chemical reactions, which could be beneficial for applications in catalysis and organic synthesis (Lin & Connors, 1981).
Novel Synthesis Methods
Raja et al. (2017) reported a novel one-pot synthesis method for symmetric cinnamic anhydrides at room temperature. This method demonstrates the versatility of cinnamic anhydrides in chemical synthesis and their potential for streamlined production processes (Raja et al., 2017).
Antimalarial Properties
A study by Nkanwen et al. (2013) isolated trans cinnamic anhydride from Cinnamomum zeylanicum and evaluated its inhibitory activity against the Plasmodium falciparum enoyl-ACP reductase enzyme. This research suggests the potential application of cinnamic anhydrides in the development of new antimalarial treatments (Nkanwen et al., 2013).
Wirkmechanismus
Cinnamic acid and its derivatives have been reported to exhibit various biological activities. They have antibacterial, antifungal, and antiparasitical activities . They are also used in macromolecular synthesis as very important building blocks for various classes of polymers . The mechanism of action of cinnamic acid derivatives involves stimulation of insulin secretion, improvement of pancreatic β-cell functionality, inhibition of hepatic gluconeogenesis, enhanced glucose uptake, increased insulin signaling pathway, delay of carbohydrate digestion and glucose absorption, and inhibition of protein glycation and insulin fibrillation .
Safety and Hazards
Cinnamic acid, a related compound, can cause skin irritation, redness, and itching . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . After handling the product, hands should be washed thoroughly .
Zukünftige Richtungen
Research into the potential applications of cinnamic acid, a related compound, is ongoing. Its properties make it a candidate for use in many sectors including the development of new pharmaceuticals, biofuels, and eco-friendly pesticides . Cinnamic acid derivatives are also promising building blocks for advanced polymers .
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDRSGUZBCDMO-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamic anhydride | |
CAS RN |
538-56-7, 21947-71-7 | |
| Record name | Cinnamic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMI2E65WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)

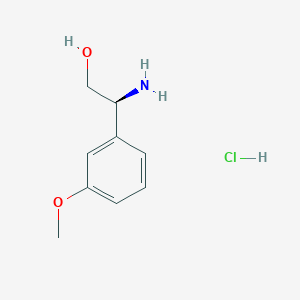
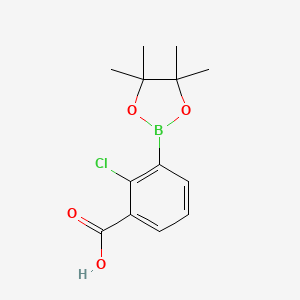
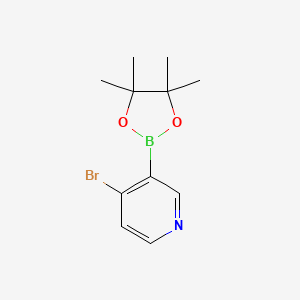
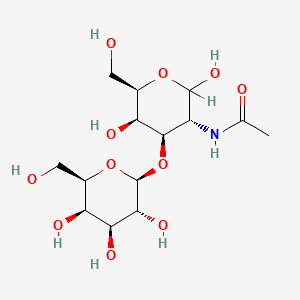

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)
![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)
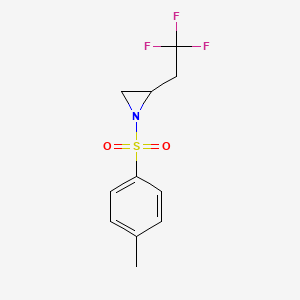
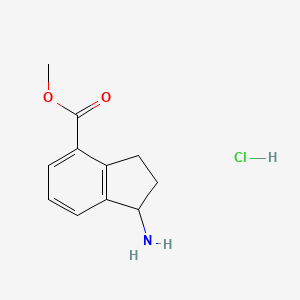


![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)